molecular formula C11H23NO3 B13573222 Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate

Cat. No.: B13573222
M. Wt: 217.31 g/mol
InChI Key: JGLXFUDRTNWFAP-UHFFFAOYSA-N
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Description

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a branched hydroxyalkyl substituent. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions and ease of removal under acidic conditions . The 2-ethyl-2-hydroxybutyl moiety introduces steric hindrance and a hydroxyl group, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-2-hydroxybutyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-6-11(14,7-2)8-12-9(13)15-10(3,4)5/h14H,6-8H2,1-5H3,(H,12,13)

InChI Key

JGLXFUDRTNWFAP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-ethyl-2-hydroxybutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamate group would yield an amine .

Scientific Research Applications

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Medicine: Carbamates have been explored for their potential use in drug development, particularly as enzyme inhibitors.

    Industry: In industrial applications, carbamates are used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-ethyl-2-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is useful in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Table 1: Key Structural Features of Tert-butyl Carbamate Derivatives

Compound Name Substituent Functional Groups Molecular Formula (Example) Key Applications Reference
Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate 2-ethyl-2-hydroxybutyl Hydroxyl, carbamate, branched alkyl C₁₁H₂₁NO₃ (hypothetical) Potential intermediate in drug synthesis N/A
Tert-butyl (2-bromoethyl)carbamate 2-bromoethyl Bromo, carbamate C₇H₁₄BrNO₂ Alkylation reactions, linker synthesis
Tert-butyl (2-(hydroxyimino)ethyl)carbamate 2-(hydroxyimino)ethyl Hydroxyimino, carbamate C₈H₁₅N₂O₃ Chelating agents, metal coordination
Tert-butyl (2-aminooxyethyl)carbamate 2-aminooxyethyl Aminooxy, carbamate C₈H₁₆N₂O₃ Oxime ligation, bioconjugation
Tert-butyl (2-(2-hydroxyethylthio)ethyl)carbamate 2-(2-hydroxyethylthio)ethyl Thioether, hydroxyl, carbamate C₉H₁₉NO₃S Thiol-mediated drug delivery

Key Observations :

  • Hydrophilicity: The hydroxyl group in this compound enhances hydrophilicity compared to non-polar analogs like tert-butyl (2-bromoethyl)carbamate. This property may improve aqueous solubility for biological applications .
  • Stability: Hydroxyalkyl carbamates (e.g., this compound) are less prone to hydrolysis than aminooxy or imino derivatives, which may decompose under acidic or oxidative conditions .

Key Observations :

  • Palladium-Catalyzed Coupling : Aryl-substituted carbamates (e.g., ) require transition-metal catalysts for cross-coupling, whereas hydroxyalkyl derivatives like the target compound may be synthesized via simpler alkylation or condensation routes .
  • Yield Variability : Reactions involving sterically hindered substrates (e.g., branched hydroxyalkyl groups) often yield lower quantities (e.g., 56.6% in ) compared to linear analogs (e.g., 80% in ) due to slower reaction rates or side reactions .

Table 3: Toxicity Data for Carbamate Derivatives

Compound Name Carcinogenicity (Rodent Models) Mutagenicity (S. typhimurium) Metabolic Stability Reference
Ethyl carbamate High (hepatic carcinomas) Weak (TA100: 2–3 revertants/µmol) Metabolized to vinyl carbamate
Vinyl carbamate Very high (lung adenomas) High (metabolite-dependent) Unstable in liver microsomes
Tert-butyl carbamate Not detected Not tested Stable under physiological pH

Key Observations :

  • Safety Profile : Tert-butyl carbamates (including the target compound) are generally less toxic than ethyl or vinyl carbamates due to the stability of the Boc group and lack of metabolic activation to mutagenic intermediates .
  • Metabolic Pathways: Unlike ethyl carbamate, tert-butyl derivatives resist enzymatic conversion to reactive vinyl or N-hydroxy metabolites, reducing carcinogenic risk .

Biological Activity

Tert-butyl (2-ethyl-2-hydroxybutyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a 2-ethyl-2-hydroxybutyl moiety. This structure contributes to its solubility and reactivity in biological systems.

Research indicates that carbamates can exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase and β-secretase. These enzymes are crucial in neurodegenerative diseases, particularly Alzheimer's disease, where amyloid beta aggregation is a key pathological feature .
  • Anti-inflammatory Effects : Some studies suggest that carbamates may possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. For instance, compounds with similar structures have shown reduced levels of TNF-α in cell cultures treated with amyloid beta .

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionModerate inhibition of β-secretase and acetylcholinesterase
Anti-inflammatoryReduction in TNF-α levels in astrocytes exposed to amyloid beta
CytotoxicityPotential cytotoxic effects in certain cancer cell lines

Case Studies

  • Neuroprotective Effects : A study evaluated the protective effects of a related compound against amyloid beta-induced toxicity in astrocytes. The findings indicated that the compound could reduce cell death by modulating inflammatory responses, although the effect was not statistically significant compared to established treatments like galantamine .
  • Anti-cancer Activity : Research on structurally similar carbamates has demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported enhanced apoptosis induction in hypopharyngeal tumor cells when treated with a piperidine derivative related to carbamates, suggesting potential applications in cancer therapy .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In vitro Studies : In vitro assays have shown that tert-butyl carbamates can effectively inhibit key enzymes involved in neurodegenerative processes. The inhibition rates vary based on structural modifications and specific conditions used during experimentation .
  • In vivo Models : Animal studies have provided insights into the bioavailability and efficacy of these compounds. While some derivatives showed promising results in reducing amyloid plaque formation, others did not demonstrate significant activity due to poor brain penetration or rapid metabolism .

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